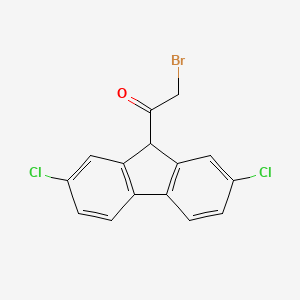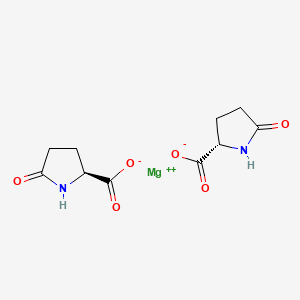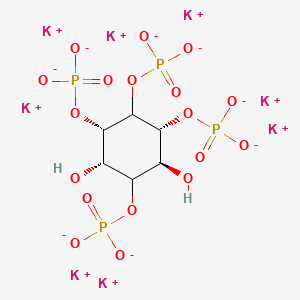
Acrolein 2,4-Dinitrophenylhydrazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrolein 2,4-Dinitrophenylhydrazone-d3 (Acrolein-d3) is an important organic compound used in a wide range of scientific research applications. Acrolein-d3 is a hydrazone derivative of acrolein, a common unsaturated aldehyde. It is a colorless powder that is soluble in water and organic solvents. Acrolein-d3 is used as a reagent in organic synthesis and as a chromogenic reagent for the detection of acrolein and its derivatives. It is also used in biochemistry and physiology research, as well as in drug discovery and development.
Aplicaciones Científicas De Investigación
Identification and Quantification in Biological Systems
Acrolein 2,4-Dinitrophenylhydrazone-d3 serves as a critical derivative for identifying acrolein in biological systems. A study demonstrated its use in isolating acrolein from incubated mixtures of spermine with calf serum, highlighting its effects on mammalian cells. The identification was based on ultraviolet and infrared spectra, melting point determinations, and elemental analysis, indicating the derivative's role in biochemical research and its cytotoxicity implications (Alarcon, 1964).
Environmental and Health Impact Studies
This compound is extensively used in environmental studies, especially in analyzing air quality and the presence of volatile carbonyl compounds. Its application extends to determining acrolein levels in cigarette smoke, where a dual cartridge system impregnated with hydroquinone and 2,4-Dinitrophenylhydrazine (DNPH) was developed for capturing and quantifying carbonyls. This method showcases the compound's significance in studying pollutants and their health impacts (Uchiyama, Inaba, & Kunugita, 2010).
Safety and Hazards
Safety data sheets indicate that Acrolein 2,4-Dinitrophenylhydrazone-d3 should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are recommended. Contaminated clothing should be changed, and preventive skin protection is recommended .
Mecanismo De Acción
Target of Action
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a derivative of acrolein Acrolein, the parent compound, is known for its high reactivity towards the thiol and amino groups of amino acids , which suggests that proteins could be the primary targets of this compound.
Mode of Action
It’s known that acrolein can cause damage to cell proteins due to its high reactivity towards the thiol and amino groups of amino acids . This suggests that this compound might interact with its targets (proteins) in a similar manner, leading to changes in their structure and function.
Biochemical Pathways
It’s known that acrolein is associated with the induction of oxidative stress in cells . This implies that this compound might affect pathways related to oxidative stress and its downstream effects.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the deuterium in this compound might influence its ADME properties and bioavailability.
Result of Action
It’s known that exposure of erythrocytes to acrolein causes changes in the cell membrane and cytosol proteins . This suggests that this compound might have similar effects on the molecular and cellular level.
Action Environment
It’s known that acrolein is found in large amounts in cigarette smoke and polluted air , suggesting that environmental factors such as air quality might influence the action and efficacy of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of Acrolein with 2,4-Dinitrophenylhydrazine-d3 in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "Acrolein", "2,4-Dinitrophenylhydrazine-d3", "Solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Acrolein in the solvent.", "Step 2: Add 2,4-Dinitrophenylhydrazine-d3 to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution under reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent.", "Step 7: Dry the product under vacuum." ] } | |
| 259824-62-9 | |
Fórmula molecular |
C9H8N4O4 |
Peso molecular |
239.20 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |
Clave InChI |
JJPZHGIYUVFTGG-VSWDYIGLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)



![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
